2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
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Overview
Description
2,6-Difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a synthetic organic compound characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a cyclopentyl group attached to the nitrogen atom, and a hydroxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzamide Core: The starting material, 2,6-difluorobenzoyl chloride, is reacted with an amine to form the benzamide core.
Introduction of the Cyclopentyl Group: The benzamide is then reacted with a cyclopentylmethylamine under appropriate conditions to introduce the cyclopentyl group.
Attachment of the Hydroxyethoxy Group: Finally, the hydroxyethoxy group is introduced through a nucleophilic substitution reaction, typically using an ethylene oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,6-Difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyethoxy group may facilitate its solubility and bioavailability. The cyclopentyl group provides steric hindrance, influencing the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: Lacks the cyclopentyl and hydroxyethoxy groups, making it less complex and potentially less active.
N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)benzamide: Lacks the fluorine atoms, which may reduce its binding affinity and overall activity.
2,6-Difluoro-N-methylbenzamide: Lacks the cyclopentyl and hydroxyethoxy groups, resulting in different chemical properties and applications.
Properties
IUPAC Name |
2,6-difluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c16-11-4-3-5-12(17)13(11)14(20)18-10-15(21-9-8-19)6-1-2-7-15/h3-5,19H,1-2,6-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQPTTUTCVBXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC=C2F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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